Technical Guide: Bis(trimethylsilyl)itaconate (CAS 55494-04-7)
Technical Guide: Bis(trimethylsilyl)itaconate (CAS 55494-04-7)
Topic: "bis(trimethylsilyl)itaconate CAS number 55494-04-7" Content Type: An in-depth technical guide or whitepaper on the core.[1] Audience: Researchers, scientists, and drug development professionals.[1]
Advanced Strategies for Poly(itaconic acid) Synthesis and Electrochemical Applications[1]
Executive Summary
Bis(trimethylsilyl)itaconate (BTS-IA), CAS 55494-04-7, is a specialized organosilicon intermediate primarily utilized to overcome the kinetic and thermodynamic barriers associated with the direct polymerization of itaconic acid.[1] While itaconic acid (IA) is a high-value bio-based monomer, its direct radical polymerization is notoriously sluggish, yielding low molecular weight oligomers due to severe steric hindrance and intramolecular hydrogen bonding.[1]
This guide details the "Protect-Polymerize-Deprotect" strategy, where BTS-IA serves as a labile, soluble precursor that polymerizes rapidly to high molecular weight, followed by mild solvolysis to yield pure poly(itaconic acid) (PIA).[1] Additionally, we examine its emerging role as a stabilizing additive in high-voltage lithium-ion battery electrolytes.[1]
Chemical Identity & Physical Properties[1][2][3]
Bis(trimethylsilyl)itaconate is a moisture-sensitive liquid.[1] It must be handled under inert atmosphere (Ar or N₂) to prevent premature hydrolysis back to itaconic acid.
| Property | Data |
| CAS Number | 55494-04-7 |
| IUPAC Name | Bis(trimethylsilyl) 2-methylenesuccinate |
| Synonyms | Itaconic acid bis(trimethylsilyl) ester; BTS-IA |
| Molecular Formula | C₁₁H₂₂O₄Si₂ |
| Molecular Weight | 274.46 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | ~70 °C at 0.02 mmHg (High Vacuum Distillation) |
| Density | ~0.964 g/cm³ |
| Flash Point | ~178 °C |
| Solubility | Soluble in non-polar organic solvents (Benzene, Hexane, THF); Hydrolyzes in water/alcohols |
Synthesis & Production
The synthesis of BTS-IA is a silylation process designed to mask the carboxylic acid functionalities of itaconic acid. The preferred method utilizes Hexamethyldisilazane (HMDS) due to the generation of ammonia as the only byproduct, which simplifies purification.
Protocol: Silylation via HMDS
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Reagents: Itaconic acid (1.0 eq), Hexamethyldisilazane (HMDS) (1.1 eq), catalytic Saccharin or TMSCl.
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Conditions: Reflux in inert solvent (e.g., dry THF or neat) for 2–4 hours.
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Purification: Fractional distillation under reduced pressure is critical to remove excess silylating agent and obtain monomer-grade purity (>98%).[1]
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Validation: Monitor disappearance of the carboxylic acid -OH stretch (broad, 3000–2500 cm⁻¹) in IR and appearance of Si-CH₃ peaks (~0.3 ppm) in ¹H NMR.
Figure 1: Synthesis pathway of Bis(trimethylsilyl)itaconate via HMDS silylation.[1]
Core Application: Synthesis of Poly(itaconic acid)
The primary utility of BTS-IA is in the synthesis of high-molecular-weight Poly(itaconic acid) (PIA).[1] Direct polymerization of IA is impeded by the resonance stabilization of the propagating radical by the free carboxylic acid groups. BTS-IA circumvents this by converting the acid to a silyl ester, altering the electronic structure and solubility profile.
The "Protect-Polymerize-Deprotect" Workflow
Step 1: Radical Polymerization Unlike the free acid, BTS-IA undergoes rapid radical polymerization.[1]
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Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).
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Solvent: Bulk polymerization or non-protic solvents (Benzene, Toluene).
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Temperature: 60–70 °C.[1]
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Kinetics: High conversion (>90%) is achievable within hours, yielding poly(bis(trimethylsilyl)itaconate).
Step 2: Solvolysis (Deprotection) The TMS group is extremely labile to nucleophilic attack by alcohols or water.
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Reagent: Methanol or Ethanol (excess).
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Mechanism: The silyl ester undergoes alcoholysis, releasing the polymer as a precipitate (PIA is insoluble in common organic solvents) and methoxytrimethylsilane.
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Outcome: Pure Poly(itaconic acid) with defined molecular weight.
Experimental Protocol: Polymerization
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Setup: Charge a flame-dried Schlenk flask with BTS-IA (10 g) and AIBN (0.5 mol%).
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Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).
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Polymerize: Heat to 60 °C under Argon for 12 hours. Viscosity will increase significantly.[1]
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Hydrolysis: Dilute the reaction mixture with dry THF, then pour slowly into an excess of Methanol.
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Isolation: The Poly(itaconic acid) will precipitate immediately as a white solid. Filter, wash with methanol, and dry under vacuum at 40 °C.[1]
Figure 2: The "Protect-Polymerize-Deprotect" strategy for synthesizing Poly(itaconic acid).
Secondary Application: Battery Electrolytes
In the field of energy storage, BTS-IA serves as a functional additive for lithium-ion battery electrolytes.[1]
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Mechanism: The silyl ester groups act as scavengers for trace water and hydrofluoric acid (HF) within the electrolyte (LiPF₆ decomposition products).
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SEI Formation: The unsaturated double bond allows BTS-IA to participate in the formation of the Solid Electrolyte Interphase (SEI) on the anode, creating a silicon-rich passivation layer that enhances thermal stability and cycle life.
Safety & Handling
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Moisture Sensitivity: BTS-IA hydrolyzes rapidly upon contact with atmospheric moisture, releasing itaconic acid (solid precipitate) and hexamethyldisiloxane.[1] Storage under nitrogen/argon is mandatory.
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Flammability: As an organosilicon liquid, it is flammable (Flash Point ~178°C).[2]
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood to avoid inhalation of hydrolysis byproducts.[1]
References
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Synthesis and Polymerization of Itaconates: Marvel, C. S., & Shepherd, T. H. (1959). Polymerization of Itaconic Acid and its Derivatives. Journal of Organic Chemistry. Link[1]
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Silylation Reagents: "N,O-Bis(trimethylsilyl)acetamide (BSA) and related silylation reagents."[1] Sigma-Aldrich Technical Bulletin. Link
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Poly(itaconic acid) Biomedical Applications: "Itaconate: A Potent Macrophage Immunomodulator."[1] NIH PubMed Central.[1] Link
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Battery Electrolyte Additives: "Bis(trimethylsilyl)itaconate as an electrolyte additive." Google Patents US20120328939A1.[1] Link
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Physical Properties Data: "Bis(trimethylsilyl)itaconate CAS 55494-04-7 Data Sheet." ChemicalBook. Link
